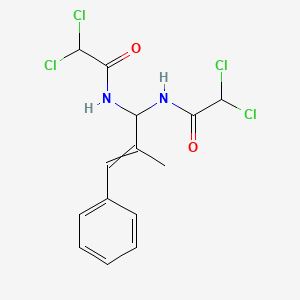
N,N'-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes a phenyl group and dichloroacetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) typically involves a multi-step process. One common method includes the reaction of 2-methyl-1-phenylprop-1-ene with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichloroacetamide moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2-chloroacetamide)
- N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dibromoacetamide)
Uniqueness
N,N’-(2-Methyl-1-phenylprop-1-ene-3,3-diyl)bis(2,2-dichloroacetamide) is unique due to the presence of dichloroacetamide groups, which confer distinct chemical reactivity and biological activity. The dichloroacetamide moieties enhance the compound’s ability to participate in nucleophilic substitution reactions and may also contribute to its potential therapeutic properties.
Propriétés
Numéro CAS |
58085-02-2 |
|---|---|
Formule moléculaire |
C14H14Cl4N2O2 |
Poids moléculaire |
384.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]-2-methyl-3-phenylprop-2-enyl]acetamide |
InChI |
InChI=1S/C14H14Cl4N2O2/c1-8(7-9-5-3-2-4-6-9)12(19-13(21)10(15)16)20-14(22)11(17)18/h2-7,10-12H,1H3,(H,19,21)(H,20,22) |
Clé InChI |
GKTIJVACUJVDSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


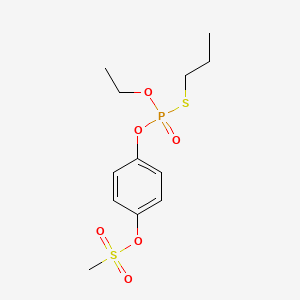
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
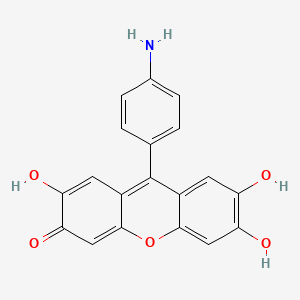
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
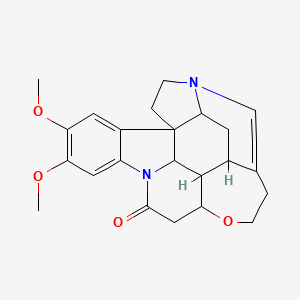

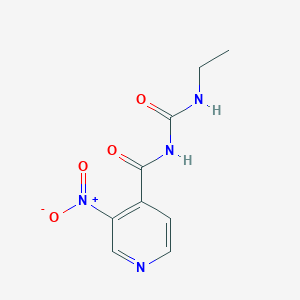

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
